molecular formula C7H14N2O3 B15197339 4,5-Diethoxyimidazolidin-2-one CAS No. 24044-29-9

4,5-Diethoxyimidazolidin-2-one

Cat. No.: B15197339
CAS No.: 24044-29-9
M. Wt: 174.20 g/mol
InChI Key: UVIWYJDCYJEWGP-UHFFFAOYSA-N
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Description

4,5-Diethoxyimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and ethoxy (-OCH₂CH₃) substituents at positions 4 and 4. This structural motif confers unique physicochemical properties, such as moderate lipophilicity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

24044-29-9

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

4,5-diethoxyimidazolidin-2-one

InChI

InChI=1S/C7H14N2O3/c1-3-11-5-6(12-4-2)9-7(10)8-5/h5-6H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

UVIWYJDCYJEWGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(NC(=O)N1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethoxyimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of diethoxyamine with ethylene carbonate under basic conditions, leading to the formation of the imidazolidinone ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethoxyimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidinones with various functional groups.

Scientific Research Applications

4,5-Diethoxyimidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Diethoxyimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The ethoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,5-Diethoxyimidazolidin-2-one with structurally related imidazolidinones and imidazole derivatives, emphasizing substituent effects, applications, and key properties:

Compound Substituents Molecular Formula Key Properties Applications References
This compound Ethoxy (-OCH₂CH₃) at C4, C5 C₇H₁₂N₂O₃ Moderate lipophilicity, hydrolytic stability Pharmaceutical intermediates, agrochemicals
4,5-Dihydroxyimidazolidin-2-one Hydroxyl (-OH) at C4, C5 C₃H₆N₂O₃ High polarity, water solubility Crosslinking agents, chelators, environmental assessments
4,5-Dimethoxyimidazolidin-2-one Methoxy (-OCH₃) at C4, C5 C₅H₈N₂O₃ Intermediate polarity, thermal stability Ligands for metal complexes, polymer synthesis
4,5-Diphenyl-2-imidazolethiol Phenyl (-C₆H₅) at C4, C5; thiol (-SH) at C2 C₁₅H₁₂N₂S High aromaticity, nucleophilicity (thiol group) Catalysis, material science, antimicrobial research
1-(3,5-Dimethoxyphenyl)-4,5-dimethylimidazole Dimethoxyphenyl at N1; methyl (-CH₃) at C4, C5 C₁₃H₁₆N₂O₂ Fluorescence properties, steric bulk Chemosensors, transition metal ligands, antimicrobial agents

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity and Solubility :

  • Ethoxy groups in This compound enhance lipophilicity compared to hydroxylated analogs (e.g., 4,5-Dihydroxyimidazolidin-2-one ), making it more suitable for lipid-rich environments or membrane penetration in drug delivery .
  • Methoxy derivatives (e.g., 4,5-Dimethoxyimidazolidin-2-one ) exhibit intermediate polarity, balancing solubility and stability for applications like polymer synthesis .

Biological and Industrial Applications: Hydroxylated imidazolidinones are prioritized in environmental assessments due to their water solubility and biodegradability, whereas ethoxy/methoxy analogs are more persistent and used in industrial formulations . Thiol-containing derivatives (e.g., 4,5-Diphenyl-2-imidazolethiol) leverage nucleophilic -SH groups for catalysis or material functionalization .

Synthetic Versatility :

  • Substituents at C4 and C5 influence regioselectivity in further functionalization. For example, ethoxy groups can act as protecting groups in multi-step syntheses, whereas hydroxyl groups facilitate crosslinking reactions .

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